![molecular formula C65H89N14O18S2Y B10781449 2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium(3+)](/img/structure/B10781449.png)

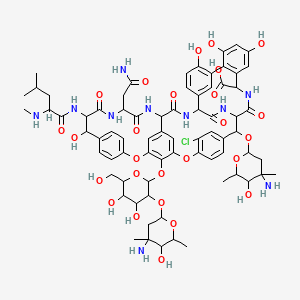

2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium(3+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its primary application lies in the treatment of liver malignancies, including primary liver cancer and colorectal liver metastases .

[90Y]-SMT-487: is an ideal therapeutic radiopharmaceutical.

Preparation Methods

- Two main types of 90Y microspheres are used internationally:

- 90Y-glass microspheres

- 90Y-resin microspheres (with particle sizes ranging from 20 to 60 μm)

- In China, the commercially available product is 90Y-resin microspheres (marketed as Yttrium [90Y] Microsphere Injection ) .

- Additionally, 90Y-EDTMP can be used for treating conditions like leukemia and multiple myeloma .

Chemical Reactions Analysis

- 90Y-Resin Microspheres selectively distribute within tumor tissue microvasculature.

- Notable features:

- High purity (99.99%)

- High energy (maximum energy: 2.27 MeV, average energy: 0.94 MeV)

- Half-life (t1/2): 64.1 hours (87% released in 8 days, 96% in 2 weeks)

- Biocompatibility: Resin microspheres are compatible with human tissues and non-toxic.

- Particle size: 20-60 μm, similar density to blood (1.6), ensuring uniform tumor coverage .

Scientific Research Applications

- 90Y-Resin Microspheres are used for treating primary liver cancer and colorectal liver metastases.

- Interventional techniques deliver high-dose radioactive microspheres via the hepatic artery, achieving close-range irradiation to kill liver cancer cells .

Mechanism of Action

- The mechanism involves selective internal radiation therapy (SIRT).

- 90Y-Resin Microspheres emit pure β radiation, penetrating tissues up to 11 mm (average penetration: 2.5 mm).

- The goal is to selectively irradiate and kill tumor cells within the liver .

Comparison with Similar Compounds

- While I don’t have specific information on similar compounds, [90Y]-SMT-487 stands out due to its unique properties and targeted therapeutic application.

Remember that this information is based on available sources, and further research may provide additional insights.

Properties

Molecular Formula |

C65H89N14O18S2Y |

|---|---|

Molecular Weight |

1507.5 g/mol |

IUPAC Name |

2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium(3+) |

InChI |

InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3 |

InChI Key |

DUSFGVAHRFYHFD-UHFFFAOYSA-K |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781387.png)

![5,10-Dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781396.png)

![N-(1,7-diamino-1,2-dioxoheptan-3-yl)-1-[2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10781404.png)

![1-[(3-Hydroxy-4-nitrophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B10781405.png)

![4,4,10-trimethyl-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B10781422.png)

![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[hydroxy-(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B10781425.png)

![tert-butyl N-[1-[2-[[6-amino-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)hexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-trimethylsilylpropan-2-yl]carbamate](/img/structure/B10781432.png)

![7,8-Dimethoxy-3-methyl-5,10-dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781435.png)

![[(7S,9Z,11R,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781442.png)

![N-[(6-methoxy-1,3,4,5-tetrahydrobenzo[cd]indol-3-yl)methyl]acetamide](/img/structure/B10781464.png)